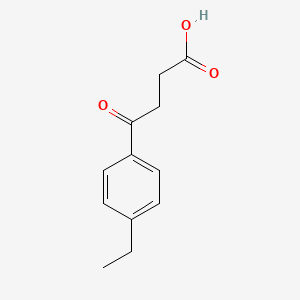

4-(4-Ethylphenyl)-4-oxobutanoic acid

描述

4-(4-Ethylphenyl)-4-oxobutanoic acid (CAS: 49594-75-4) is a substituted phenyl ketone carboxylic acid with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 218.24 g/mol. Structurally, it consists of a butanoic acid backbone with a 4-oxo group and a 4-ethylphenyl substituent. This compound is synthesized via Friedel-Crafts acylation, where succinic anhydride reacts with 4-ethylbenzene in the presence of anhydrous aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂) . The reaction proceeds under mild conditions (ice-water bath, 6 hours at room temperature), followed by purification via crystallization .

属性

IUPAC Name |

4-(4-ethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-9-3-5-10(6-4-9)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHLIRYSBPOFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311853 | |

| Record name | 4-(4-Ethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49594-75-4 | |

| Record name | 49594-75-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Ethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Related compounds such as (4-ethylphenyl)sulfamic acid have been shown to interact with receptor-type tyrosine-protein phosphatase beta. This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Biochemical Pathways

It is known that gut-microbiome-derived metabolites, such as 4-ethylphenol, can modulate neurological health and function. The catabolism of aromatic amino acids phenylalanine and tyrosine by certain gut microbiota yields 4-ethylphenol.

Pharmacokinetics

It is known that increased intestinal permeability, common in certain conditions such as autism, could potentially lead to increased absorption of related compounds like 4-ethylphenol. Kidney dysfunction could impact the clearance of these compounds from circulation.

Result of Action

It is known that high blood concentrations of host-modified 4-ethylphenol, 4-ethylphenol sulfate, are associated with an anxiety phenotype in autistic individuals.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Ethylphenyl)-4-oxobutanoic acid. For instance, the gut microbiome’s composition can affect the production of 4-Ethylphenol. Additionally, factors such as diet, medication, and overall health status can influence the gut microbiome and, consequently, the production and effects of 4-Ethylphenol.

生物活性

4-(4-Ethylphenyl)-4-oxobutanoic acid, a compound with the chemical formula , has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a ketone functional group and an ethyl-substituted phenyl ring, which may influence its biological interactions. It is important to note that this compound can cause skin and eye irritation, necessitating careful handling in laboratory settings .

Research indicates that this compound acts primarily as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine pathway. This pathway is crucial for the metabolism of tryptophan and has been linked to various neurodegenerative diseases . By inhibiting this enzyme, the compound may help mitigate neuroinflammation and neuronal damage associated with conditions such as Alzheimer's disease and Huntington's chorea.

Biological Activity Overview

- Neuroprotective Effects :

- The compound has shown promise in preventing neuronal cell death in models of neurodegenerative diseases. It potentially reduces oxidative stress and inflammation in neuronal cells.

- Calpain Inhibition :

Table 1: Summary of Biological Activities

Case Studies

-

Neurodegenerative Disease Model :

In a study involving animal models of Alzheimer's disease, treatment with this compound resulted in significant reductions in markers of neuroinflammation and improved cognitive function compared to controls. This suggests its potential as a therapeutic agent for managing Alzheimer's disease symptoms. -

Calpain Inhibition Study :

A study investigating the effects of calpain inhibitors showed that derivatives of this compound effectively reduced calpain activity in vitro, leading to decreased cell death in models of ischemia-reperfusion injury. This highlights its therapeutic potential in acute neurological injuries.

相似化合物的比较

Key Observations:

Electron-Donating vs. Chloro and bromo groups (electron-withdrawing) reduce electron density, favoring nucleophilic attack at the ketone position .

Biological Activity: Chlorophenyl and bromophenyl analogs exhibit notable antimicrobial and anticancer properties, likely due to enhanced electrophilicity and interaction with biological targets . Methoxy and ethyl substituents may improve bioavailability due to moderate hydrophobicity .

Synthetic Utility :

- All analogs are synthesized via Friedel-Crafts acylation, but reaction times and yields vary with substituent steric and electronic effects .

Reactivity and Functionalization

4-Oxo-butanoic acid derivatives undergo diverse reactions:

- Condensation with Hydrazines : Forms pyrazole or triazole derivatives (e.g., TP18, TP22 in ), used in antimicrobial studies .

- Esterification: Methyl or ethyl esters of these acids (e.g., 4-(4-chlorophenyl)-4-oxobutanoic acid methyl ester) serve as intermediates in drug synthesis .

Physicochemical Properties

While direct data for this compound is sparse, trends from analogs suggest:

- Solubility: Higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar solvents due to the carboxylic acid group .

- Melting Points : Chloro and bromo analogs typically exhibit higher melting points (>150°C) due to stronger intermolecular forces .

准备方法

Synthetic Routes and General Preparation Strategies

The preparation of 4-(4-ethylphenyl)-4-oxobutanoic acid typically follows methodologies analogous to those used for structurally similar compounds such as 4-(4-butylphenyl)-4-oxobutanoic acid. The key synthetic approach involves Friedel-Crafts acylation reactions, Claisen condensations, or related carbon-carbon bond-forming strategies to attach the 4-oxobutanoic acid side chain to the ethyl-substituted phenyl ring.

1.1 Friedel-Crafts Acylation Method

Reaction Overview: The Friedel-Crafts acylation involves the reaction of 4-ethylbenzene (p-ethylbenzene) with succinic anhydride under Lewis acid catalysis, commonly using aluminum chloride (AlCl₃). This reaction introduces the 4-oxobutanoic acid moiety onto the aromatic ring.

Mechanism: The Lewis acid activates the succinic anhydride, generating an acylium ion intermediate that electrophilically attacks the aromatic ring at the para position relative to the ethyl substituent, yielding the acylated intermediate.

Post-reaction Processing: The acylated product undergoes hydrolysis to convert any anhydride or ester intermediates into the free carboxylic acid, resulting in this compound.

Reaction Conditions: Typical conditions include stirring the reactants at controlled temperatures (0–50°C) under anhydrous conditions to prevent side reactions. The reaction time ranges from several hours to overnight, depending on scale and catalyst loading.

1.2 Claisen Condensation Approach

Alternate Route: Another method involves the condensation of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This Claisen condensation forms a β-ketoester intermediate.

Subsequent Steps: The β-ketoester is hydrolyzed and decarboxylated under acidic or basic conditions to yield the target this compound.

Advantages: This route allows for better control of substitution patterns and can be optimized for higher yields and purity.

Industrial Production Considerations

In industrial settings, the synthesis of this compound is optimized for scalability, yield, and purity. Key features include:

Continuous Flow Reactors: Use of automated continuous flow systems enhances reaction control, heat management, and scalability.

Catalyst Optimization: Lewis acid catalysts such as AlCl₃ or alternative catalysts with improved selectivity and recyclability are employed.

Purification: Crystallization and chromatographic techniques are optimized to isolate the compound with high purity.

Environmental and Safety Measures: Processes are designed to minimize hazardous waste, use safer solvents, and comply with regulatory standards.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid catalyst for Friedel-Crafts acylation |

| Solvent | Anhydrous dichloromethane or carbon disulfide | Provides inert medium for reaction |

| Temperature | 0–50°C | Controlled to avoid side reactions |

| Reaction Time | 4–24 hours | Depends on scale and catalyst loading |

| Molar Ratios | 1:1 to 1:1.5 (4-ethylbenzene : succinic anhydride) | Stoichiometric balance for efficiency |

| Work-up | Hydrolysis with water or dilute acid | Converts intermediates to free acid |

Chemical Reaction Analysis

The compound can undergo further chemical transformations post-synthesis, which are relevant to its preparation and derivatization:

Oxidation: The ethyl group on the phenyl ring can be oxidized to a carboxyl group using strong oxidants like potassium permanganate, altering the compound's properties.

Reduction: The ketone group in the 4-oxobutanoic acid moiety can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution can modify the phenyl ring further, introducing halogens or other substituents under catalyzed conditions.

Comparative Table of Preparation Methods for this compound and Analogues

| Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-ethylbenzene + succinic anhydride | AlCl₃, 0–50°C, anhydrous solvent | Direct attachment, well-established | Sensitive to moisture, side reactions possible |

| Claisen Condensation | 4-ethylbenzaldehyde + ethyl acetoacetate | Sodium ethoxide, reflux, hydrolysis | Good control over substitution | Multi-step, longer process |

| Oxidation (modification) | This compound | KMnO₄ or CrO₃, acidic medium | Introduces carboxyl groups | Harsh conditions, overoxidation risk |

Research Findings and Notes on Preparation

The Friedel-Crafts acylation is the most commonly reported and industrially viable method for synthesizing 4-substituted phenyl-4-oxobutanoic acids, including the ethyl derivative, due to its straightforward approach and availability of starting materials.

Optimization of reaction parameters such as temperature, solvent, and catalyst loading significantly impacts yield and purity.

Continuous flow synthesis techniques are emerging as efficient alternatives for large-scale production, offering better control and reproducibility.

Hydrolysis steps post-acylation are critical to ensure complete conversion to the acid form and removal of catalyst residues.

常见问题

What are the optimal synthetic routes for 4-(4-Ethylphenyl)-4-oxobutanoic acid, and how can reaction conditions be systematically optimized?

Basic Research Focus : Initial synthesis pathways and yield optimization.

Methodological Answer :

The compound can be synthesized via Claisen condensation (as seen in structurally similar esters, ) or Knoevenagel condensation followed by hydrolysis and decarboxylation (analogous to 4-(2-Fluorophenyl)-4-oxobutanoic acid synthesis, ). Key parameters for optimization include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in aromatic systems.

- Temperature control : Maintain 60–80°C during condensation to minimize side reactions like over-oxidation.

- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate intermediates.

Advanced Consideration : For large-scale synthesis, evaluate continuous flow reactors to improve heat transfer and reduce reaction time .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Focus : Structural confirmation via NMR and FTIR.

Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the ethylphenyl moiety. The ketone carbonyl (C=O) typically resonates at ~205–210 ppm in ¹³C NMR .

- X-ray crystallography : Use SHELXL for refinement (over 90% of small-molecule structures employ this software ). Key steps:

- Grow single crystals via slow evaporation in ethanol/water mixtures.

- Resolve torsional angles to confirm the spatial arrangement of the ethyl group relative to the ketone.

Advanced Consideration : For polymorph screening, employ synchrotron radiation to detect subtle lattice variations affecting bioavailability.

What mechanistic insights explain contradictory yields in Friedel-Crafts acylations involving 4-Ethylphenyl substrates?

Advanced Research Focus : Reaction pathway elucidation and byproduct analysis.

Methodological Answer :

Contradictions often arise from competing electrophilic substitution pathways . For example:

- Para vs. ortho substitution : Steric hindrance from the ethyl group may favor para-acylation, but electron-donating effects can redirect reactivity.

- Byproduct formation : Monitor for diacylated products using LC-MS. Mitigate via:

Data-Driven Approach : Compare yields under varying AlCl₃ concentrations (0.5–2.0 eq.) to identify stoichiometric thresholds for optimal monoacylation .

How can researchers design robust assays to evaluate the biological activity of this compound derivatives?

Advanced Research Focus : Enzyme inhibition and cellular uptake studies.

Methodological Answer :

- Enzyme inhibition assays :

- COX-1/COX-2 inhibition : Use a fluorometric kit to measure prostaglandin E₂ suppression (IC₅₀ calculations require dose-response curves with 8–10 concentrations ).

- Kynurenine-3-hydroxylase (KMO) assays : Monitor NADH depletion spectrophotometrically at 340 nm .

- Cellular uptake : Radiolabel the compound with ¹⁴C and quantify intracellular accumulation in RAW 264.7 macrophages .

Validation : Cross-validate results with molecular docking (AutoDock Vina) to correlate inhibitory potency with binding affinity at active sites.

What strategies address crystallographic data discrepancies in polymorphic forms of this compound?

Advanced Research Focus : Handling crystallographic outliers and twinning.

Methodological Answer :

- Twinning analysis : Use SHELXD for initial phasing and SHELXE for density modification in twinned crystals .

- High-resolution data : Collect datasets at 100 K with a CCD detector (λ = 0.710–0.920 Å) to minimize thermal motion artifacts.

- Discrepancy resolution :

- Compare R-factors across multiple refinement cycles.

- Validate H-bonding networks using Mercury CSD software.

Case Study : For a monoclinic P2₁/c space group, ensure the ethyl group’s orientation does not clash with symmetry-equivalent molecules.

How can computational methods reconcile conflicting reactivity predictions for this compound in nucleophilic substitutions?

Advanced Research Focus : Computational vs. experimental reactivity profiles.

Methodological Answer :

- DFT/MD simulations :

- Calculate Fukui indices to identify electrophilic hotspots (e.g., ketone vs. aromatic ring reactivity ).

- Simulate solvation effects using COSMO-RS to predict solvent-dependent reaction pathways.

- Experimental validation :

- Conduct competitive reactions with para-substituted nucleophiles (e.g., p-toluenesulfonate vs. acetate).

- Analyze product ratios via GC-MS.

Contradiction Management : If simulations predict aryl fluoride formation but experiments show no substitution, investigate steric shielding by the ethyl group via NCI (non-covalent interaction) plots.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。